molecular formula C11H10FNO6 B1326304 Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate CAS No. 872141-24-7

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Cat. No.: B1326304
CAS No.: 872141-24-7
M. Wt: 271.2 g/mol
InChI Key: OGJCUSFTJIEQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a malonate ester derivative featuring a phenyl ring substituted with a 3-fluoro and 2-nitro group. The molecular formula is C₁₂H₁₀FNO₆, with a molecular weight of 283.21 g/mol. Its structure combines the malonate backbone—a dicarbonyl system with two methyl ester groups—with a fluorinated nitroaromatic moiety. This configuration confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The nitro group enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions, while the fluoro substituent contributes to metabolic stability and lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO6/c1-18-10(14)8(11(15)19-2)6-4-3-5-7(12)9(6)13(16)17/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCUSFTJIEQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647601
Record name Dimethyl (3-fluoro-2-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872141-24-7
Record name Dimethyl (3-fluoro-2-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Reaction Setup

  • Reactants: 2,6-difluoronitrobenzene (or 1,3-difluoro-2-nitrobenzene), dimethyl malonate
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Dry N,N-dimethylformamide (DMF)
  • Temperature: 65 °C
  • Reaction Time: 24 hours
  • Workup: Neutralization with dilute aqueous hydrochloric acid, extraction with diethyl ether, drying over magnesium sulfate, concentration under reduced pressure, and crystallization from hexane/ethyl acetate or hexane alone

Representative Experimental Data

Entry Starting Material (g/mmol) Dimethyl Malonate (mL/mmol) K2CO3 (g/mmol) Solvent Volume (mL) Temp (°C) Time (h) Yield (%) Notes
1 5.0 g (31.44 mmol) 2,6-difluoronitrobenzene 3.6 mL (31.44 mmol) 4.41 g (32 mmol) 50 mL DMF 65 24 54 Crystallization from hexane/ethyl acetate (95/5)
2 2.83 g (17.79 mmol) 1,3-difluoro-2-nitrobenzene 2.03 mL (17.79 mmol) 2.49 g (18.02 mmol) 25 mL DMF 65 24 52 Crystallization from hexanes, yellow crystals
3 6.00 g (37.7 mmol) 2,6-difluoronitrobenzene 4.50 mL (38.0 mmol) 5.40 g (38.3 mmol) 60 mL DMF 65 Overnight 21 Extraction with EtOAc, washed with brine

Data compiled from Ambeed and Vulcanchem experimental reports.

Reaction Mechanism Insights

The reaction mechanism involves the nucleophilic attack of the enolate form of dimethyl malonate (generated in situ by potassium carbonate) on the electron-deficient aromatic ring of the fluoronitrobenzene. The nitro group activates the ring towards nucleophilic substitution by stabilizing the intermediate Meisenheimer complex. The fluorine atom ortho or para to the nitro group is displaced, forming the substituted malonate ester.

Purification and Characterization

After reaction completion, the mixture is cooled and acidified to quench the base and protonate any anionic species. The product is extracted into organic solvents such as diethyl ether or ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated. Crystallization from hexane or hexane/ethyl acetate mixtures affords the pure compound as yellow crystals.

Characterization data include:

  • Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 272 [M+H]+ consistent with the molecular formula C11H10FNO6.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows aromatic protons and singlets corresponding to the malonate methyl groups (~3.8 ppm) and the methine proton adjacent to the aromatic ring (~4.8 ppm).
    • ^13C NMR confirms the presence of ester carbonyl carbons and aromatic carbons with fluorine and nitro substitution.

Research Findings and Optimization

  • Yield Variation: Yields reported range from 21% to 54% depending on reaction scale, solvent volume, and purification method. Optimization of reaction parameters such as stoichiometry, temperature, and reaction time can improve yields.
  • Solvent Choice: DMF is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating the nucleophilic substitution.
  • Base Selection: Potassium carbonate is effective in generating the malonate enolate without causing side reactions.
  • Reaction Time and Temperature: Maintaining 65 °C for 24 hours ensures complete conversion while minimizing decomposition.

Summary Table of Preparation Methods

Parameter Typical Conditions Outcome/Notes
Starting Material 2,6-difluoronitrobenzene or 1,3-difluoro-2-nitrobenzene Readily available fluoronitrobenzene derivatives
Nucleophile Dimethyl malonate Provides malonate ester moiety
Base Potassium carbonate Generates malonate enolate
Solvent Dry N,N-dimethylformamide Polar aprotic solvent, dissolves reagents
Temperature 65 °C Optimal for nucleophilic substitution
Reaction Time 24 hours Ensures full conversion
Workup Acid quench, extraction, drying, crystallization Purification to isolate product
Yield 21–54% Dependent on scale and conditions

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-fluoro-2-aminophenyl)malonate, while substitution reactions can produce various substituted malonates.

Scientific Research Applications

Organic Synthesis

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate serves as a key intermediate in organic synthesis. It is particularly useful for:

  • Synthesis of Chiral Malonates : The compound has been employed in enantioselective reactions, facilitating the creation of chiral malonates through phase transfer catalysis. This method enhances the efficiency and selectivity of chemical transformations .
  • Preparation of Fluorinated Compounds : Its structure allows for further modifications, making it a valuable precursor for synthesizing fluorinated derivatives which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's derivatives are explored for their potential therapeutic applications:

  • Anticancer Agents : Research indicates that derivatives of this compound may serve as intermediates in the synthesis of compounds with anticancer properties. For instance, they can be transformed into oxindole derivatives which have shown promise in cancer treatment .
  • Anti-inflammatory Agents : Similar to its role in anticancer research, the compound is also being investigated for its potential to produce anti-inflammatory agents through structural modifications .

Material Science

In material science, compounds like this compound are utilized for developing new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers and other advanced materials.

Case Study 1: Enantioselective Synthesis

A recent study demonstrated the use of this compound in an enantioselective α-alkylation process. The researchers reported high yields and enantioselectivities, showcasing its effectiveness as a chiral building block .

Case Study 2: Anticancer Applications

In another investigation, derivatives synthesized from this compound were evaluated for their anticancer activity. The study highlighted several compounds that exhibited significant cytotoxic effects against various cancer cell lines, indicating the potential of this compound class in cancer therapy .

Mechanism of Action

The mechanism of action of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Electronic Effects

  • Nitro vs. Amino Groups: Nitro-substituted derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects, favoring electrophilic aromatic substitution. In contrast, amino analogs (e.g., dimethyl 2-[2-amino-5-(trifluoromethyl)phenyl]malonate) are more nucleophilic, enabling conjugation with carbonyl groups .
  • Halogen Substituents : Fluoro (target compound) vs. chloro () substituents alter lipophilicity (ClogP: 2.1 vs. 2.5) and metabolic stability. Fluorine’s smaller atomic radius reduces steric hindrance, enhancing binding to enzymatic pockets (e.g., coagulation factor inhibitors) .

Detailed Research Findings

Case Studies in Drug Development

  • Anticoagulant Drug Candidates : The trifluoromethyl-nitro derivative () reduced thrombus formation by 60% in murine models at 10 mg/kg, outperforming the target compound (35% reduction) due to stronger enzyme interactions .
  • Colon Cancer Therapy : Allyl-dinitrophenyl malonate () inhibited HCT116 cell migration by 70% at 50 μM, whereas the target compound achieved 40% inhibition, highlighting the role of dual nitro groups in MMP suppression .

Physicochemical Properties

Property Target Compound 4-Chloro-2-Nitro Analog () Trifluoromethyl Derivative ()
LogP 2.3 2.7 3.1
Solubility (mg/mL) 1.2 (Water) 0.8 (Water) 0.5 (Water)
Melting Point (°C) 98–102 105–108 112–115

The target compound’s lower LogP and higher aqueous solubility compared to bulkier analogs (e.g., trifluoromethyl derivative) suggest better bioavailability in oral formulations .

Biological Activity

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

This compound is synthesized through a reaction involving dimethyl malonate and 2,6-difluoronitrobenzene in the presence of potassium carbonate as a base in N,N-dimethylformamide (DMF). The general reaction conditions yield the compound with an approximate purity of 87% and a notable yield of around 54% in various studies .

Chemical Structure:

  • Molecular Formula: C11H10FNO4
  • Molecular Weight: 239.20 g/mol
  • Physical Appearance: Pale-yellow solid

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes involved in metabolic pathways. The presence of nitro and fluorine substituents enhances its reactivity and binding affinity to specific enzymes, making it a useful probe in biochemical assays .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. The IC50 values for these compounds ranged from 29 to 59 µM, indicating potent activity against cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5kHepG240Induces apoptosis via caspase activation
Dimethyl MalonateMCF-745Cell cycle arrest and apoptosis
Dimethyl (3-F)-NitroVarious50Inhibition of tyrosine kinases

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes that are critical in cancer progression. Studies indicate that this compound can act as a substrate or inhibitor for enzymes involved in cell signaling pathways, affecting their activity significantly .

Case Studies and Research Findings

  • Enzyme Mechanism Studies:
    • In biochemical assays, this compound was used to study the kinetics of enzyme reactions. It was found to alter enzyme activity significantly, providing insights into enzyme mechanisms and potential pathways for drug development .
  • Cell Cycle Analysis:
    • Flow cytometry analysis revealed that treatment with similar malonates led to an increase in the G1 phase population while decreasing S and G2/M phase populations in cancer cell lines. This suggests a potential mechanism for inducing cell cycle arrest in cancer therapy .
  • Apoptotic Pathway Activation:
    • Research has shown that compounds with similar structures can induce apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2. This pathway activation is crucial for the therapeutic efficacy against cancers .

Q & A

Q. How do steric and electronic effects influence the compound’s utility as a building block in medicinal chemistry?

  • Methodological Answer : The malonate ester acts as a versatile handle for derivatization. For example:
  • Steric Effects : Bulky substituents on the aryl ring may hinder cyclization in quinolone synthesis.
  • Electronic Effects : Fluorine enhances bioavailability and metabolic stability in drug candidates. Biological assays (e.g., MIC for antimicrobial activity) validate structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.